DISPERSE RED 98
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[N-ethyl-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-3-20(10-11-22)16-8-9-17(13(2)12-16)19-18-14-4-6-15(7-5-14)21(23)24/h4-9,12,22H,3,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPATEVXXXQLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886471 | |
| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61994-66-9 | |
| Record name | 2-[Ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61994-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(ethyl(3-methyl-4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061994669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Structural Modifications of Disperse Red 98
Environmental Behavior and Fate of Disperse Red 98
Pathways of Environmental Release and Distribution
Industrial Effluent Discharge Mechanisms and Monitoring
Disperse Red 98, an azo dye, primarily enters the environment through industrial wastewater. The main sources of release are from textile chemical formulation and dyeing facilities. canada.cacanada.ca During the dyeing process for synthetic fibers like polyester (B1180765), not all of the dye binds to the fabric, leading to its presence in the effluent. smolecule.comnih.gov The discharge of this colored wastewater into public sewers and subsequently into publicly owned treatment works (POTWs) is a significant pathway for its environmental release.
To control the discharge of industrial effluents containing dyes like this compound, monitoring is crucial. Effective monitoring involves systematic and automatic sampling of the effluent. Key parameters analyzed to assess the impact of the effluent include Chemical Oxygen Demand (COD), Total Dissolved Solids (TDS), pH, and Total Suspended Solids (TSS). These parameters help in evaluating the effluent's effect on the sewer system and its treatability at the POTW. For specific pollutants like certain dyes, selective analysis of individual chemical constituents is also necessary. Regulations often specify the maximum acceptable concentrations for various physical and chemical parameters in the effluent discharged into sewers.
Environmental Compartmentalization (Water, Soil, Sediment)
The environmental distribution of this compound is governed by its physicochemical properties. As a disperse dye, it has low water solubility and a hydrophobic character. scbt.commst.dk This hydrophobicity suggests a potential for the dye to adsorb to sediment and soil particles. mst.dk However, some information suggests that disperse dyes may not adsorb significantly to sludge in sewage treatment plants. scbt.com
Once released into aquatic environments, the low water solubility of disperse dyes means they are less likely to remain in the water column and are more prone to partitioning to sediment. scbt.commst.dk Their movement and fate in soil are also influenced by their low solubility and potential for adsorption. canada.ca Due to their very low vapor pressure, they are not expected to be found in significant quantities in the air. mst.dk The potential for bioaccumulation is a concern for hydrophobic compounds; however, for many azo dyes, significant bioaccumulation is not expected. scbt.com
Degradation Mechanisms of this compound in Environmental Matrices
Photolytic and Hydrolytic Degradation Pathways
Abiotic degradation processes such as photolysis and hydrolysis can play a role in the environmental fate of azo dyes. scbt.com
Hydrolytic Degradation: Hydrolysis is generally not considered a major degradation pathway for most azo dyes, with the exception of reactive dyes which hydrolyze rapidly in aqueous solutions. scbt.commst.dk For disperse dyes like this compound, which are hydrolytically stable, this degradation route is considered insignificant. cloudfront.net
Microbial Biodegradation of this compound
Microbial activity is a key factor in the breakdown of azo dyes in the environment. The primary and most studied mechanism of microbial degradation is the reductive cleavage of the azo bond (-N=N-). scbt.com This process often occurs under anaerobic or microaerophilic (low oxygen) conditions. nih.govijcmas.com
The initial breakdown of the azo bond leads to the formation of aromatic amines, which may be colorless but can sometimes be more toxic than the parent dye. nih.govijcmas.com These aromatic amines can then be further degraded, often under aerobic conditions, by other microorganisms through the action of enzymes like hydroxylases and oxygenases. nih.govtandfonline.com This sequential microaerophilic/aerobic process has been shown to be effective for the complete mineralization of azo dyes. nih.gov
Identification of Key Microbial Species and Consortia
Specific microorganisms and microbial consortia have been identified for their ability to decolorize and degrade this compound and other similar azo dyes.
A bacterial consortium of Providencia rettgeri strain HSL1 and Pseudomonas sp. SUK1 demonstrated high efficiency in decolorizing Disperse Red 78, a structurally similar dye, achieving 98% decolorization within 18 hours under a sequential microaerophilic/aerobic process. nih.govenvirobiotechjournals.com This consortium was also effective against other azo dyes. nih.gov The enzymes azoreductase and NADH-DCIP reductase were found to be crucial in the initial breakdown of the azo bond. nih.gov
Providencia rettgeri strain HSL1, isolated from textile dye-contaminated soil, was shown to decolorize Disperse Red 78 by 98% within 36 hours. unsysdigital.comresearchgate.net This degradation resulted in less toxic products. unsysdigital.comresearchgate.net
Fungal species are also known for their dye degradation capabilities, often through the secretion of extracellular enzymes like peroxidases and laccases. tandfonline.comnih.gov For instance, a consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK was effective in decolorizing Disperse Red 3B. rsc.org While not this compound, this highlights the potential of fungal-algal consortia in dye bioremediation.
Here is an interactive data table summarizing the microbial degradation of a related dye, Disperse Red 78:
| Microorganism/Consortium | Dye | Decolorization Efficiency | Time | Conditions | Reference |
| Providencia rettgeri strain HSL1 | Disperse Red 78 | 98% | 36 hours | 30°C, pH 7.0 | unsysdigital.comresearchgate.net |
| Providencia rettgeri HSL1 & Pseudomonas sp. SUK1 | Disperse Red 78 | 98% | 18 hours | Sequential microaerophilic/aerobic | nih.govenvirobiotechjournals.com |
Enzymatic Degradation Mechanisms
The breakdown of azo dyes, including disperse dyes, by microorganisms is primarily an enzymatic process. researchgate.net Various bacterial and fungal species have demonstrated the ability to decolorize and degrade these synthetic compounds through the action of specific enzymes. researchgate.netmdpi.com The primary enzymatic mechanisms involved in the degradation of disperse dyes include the action of azoreductases, laccases, and peroxidases like lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). mdpi.comrsc.org
Bacterial degradation is often initiated by the reductive cleavage of the azo bond (-N=N-), a reaction catalyzed by azoreductase enzymes. mdpi.com This step breaks the chromophore, leading to the decolorization of the dye and the formation of aromatic amines, which may be further degraded. mdpi.comijcmas.com This process often occurs under anaerobic or microaerophilic conditions, as oxygen can compete for the reducing equivalents (such as NADH) required by the azoreductase. mdpi.comijcmas.com
In contrast, fungi, particularly white-rot and brown-rot fungi, primarily utilize extracellular ligninolytic enzymes for degradation. researchgate.net These enzymes, which include laccase, lignin peroxidase (LiP), and manganese peroxidase (MnP), are highly non-specific and can oxidize a wide range of aromatic compounds, including dyes. researchgate.netrsc.org For instance, studies on various disperse red dyes have highlighted the role of these enzymes. The degradation of Disperse Red W4BS and Disperse Red S3B by brown rot fungi like Daedalea dickinsii and Coniophora puteana was linked to the production of lignin peroxidase. researchgate.net Similarly, a consortium of the fungus Aspergillus sp. XJ-2 and the microalga Chlorella sorokiniana XJK effectively degraded Disperse Red 3B, with lignin peroxidase and manganese peroxidase identified as the key enzymes. rsc.org
Other enzymes such as nitroreductase can also be involved, particularly for dyes containing nitro groups. A study on Disperse Red 73 and Disperse Red 167 demonstrated their biotransformation through the reduction of their nitro groups by nitroreductase. nih.gov The table below summarizes findings from studies on the enzymatic degradation of various disperse red dyes.
Table 1: Enzymatic Degradation of Various Disperse Dyes
| Dye Name | Degrading Microorganism(s) | Key Enzymes Involved | Reference |
|---|---|---|---|
| Disperse Red W4BS & S3B | Daedalea dickinsii (brown rot fungus) | Lignin Peroxidase (LiP) | researchgate.net |
| Disperse Red 3B | Aspergillus sp. XJ-2 & Chlorella sorokiniana XJK | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | rsc.org |
| Disperse Red F3B | Enterococcus faecalis | Not specified, but degradation occurs via enzymatic biotransformation. | ijcmas.com |
| Disperse Red 73 & 167 | Immobilized Nitroreductase | Nitroreductase | nih.gov |
| General Azo Dyes | Various Bacteria | Azoreductase, Laccase, Lignin Peroxidase | mdpi.com |
Bioavailability and Bioconcentration Potential
The environmental behavior of disperse dyes is significantly influenced by their physicochemical properties. As a class, disperse dyes are characterized by their hydrophobicity, low water solubility, and moderate to high octanol-water partition coefficients (log Kow), properties that suggest a potential for adsorption to sediment and bioconcentration in aquatic organisms. mst.dkgazette.gc.ca Being lipophilic, they have a tendency to partition into fatty tissues. mst.dk
Despite these characteristics, numerous studies and assessments indicate that the potential for azo disperse dyes to bioaccumulate is limited. gazette.gc.cacanada.ca The estimated bioconcentration factors (BCFs) for non-ionic dyes like disperse dyes often suggest a risk of bioaccumulation; however, these values are generally higher than those measured experimentally. mst.dkscbt.com A significant factor that may limit the bioavailability and uptake of these dyes by organisms is their large molecular size, which can act as a barrier to crossing biological membranes. mst.dk
Anliker et al. (1981, 1988) reported experimental fish bioaccumulation data for numerous monoazo disperse dyes, which demonstrated limited bioaccumulation potential. canada.ca
A study by Brown (1987) on 12 different disperse dyes found no significant accumulation in carp (B13450389) over an 8-week exposure period. canada.ca
| General Disperse Dyes | Estimated log BCFs indicate potential risk, but experimental values are generally lower. | Risk of bioaccumulation must be validated, especially considering large molecular sizes. | mst.dk |
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 112795 |
| Disperse Red 73 | 79003 |
| Disperse Red 167 | 85552 |
| Disperse Red 3B | Not Available |
| Disperse Red F3B | Not Available |
| Disperse Red W4BS | Not Available |
| Disperse Red S3B | Not Available |
| Lignin | 46843501 |
| Manganese | 23932 |
| NADH | 5835 |
Ecological Impact and Ecotoxicological Studies of Disperse Red 98
Aquatic Ecotoxicity Assessments
Comprehensive ecotoxicological data derived from standardized tests on aquatic organisms are fundamental for assessing the environmental risk of chemical substances. For Disperse Red 98, specific data in the public domain is exceptionally limited.
There is a notable absence of publicly available data on the specific acute and chronic toxicity endpoints for this compound. Standard metrics such as the Lethal Concentration 50 (LC50), an indicator of acute toxicity, and the No-Observed-Effect Concentration (NOEC) from chronic studies, have not been identified for this compound in the reviewed literature. The difficulty in testing poorly water-soluble substances like disperse dyes at concentrations recommended in standard guidelines often complicates the generation of such data.
Effects on Aquatic Organisms (e.g., Algae, Daphnia, Fish)
Terrestrial Ecotoxicity Evaluations
The impact of dyes on terrestrial ecosystems is an area of growing environmental concern. However, similar to the aquatic assessments, specific research on this compound's terrestrial ecotoxicity is scarce.
Specific studies detailing the impact of this compound on soil microbial communities, their functions (such as nutrient cycling), or on terrestrial plant life (flora) are not available in the public domain. General research on other azo dyes has indicated potential effects on microbial populations and crop germination, but these findings cannot be directly extrapolated to this compound without specific studies.
There is no specific information available regarding the effects of this compound on terrestrial invertebrate populations, such as earthworms or other soil-dwelling organisms.
Toxicological Assessment and Biological Interactions of Disperse Red 98
Metabolic Pathways and Biotransformation in Biological Systems
The biotransformation of Disperse Red 98, an azo dye, is a critical area of study due to its widespread use and potential environmental and health implications. The metabolic fate of this compound varies significantly between microbial and mammalian systems, with oxidative stress playing a key role in its cellular interactions.
Microbial Metabolism and Metabolite Identification
The microbial degradation of azo dyes, including those structurally similar to this compound, is a key process in their environmental fate. This biotransformation is primarily initiated by the reductive cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the dye's color.
Microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade disperse dyes. Bacterial degradation often occurs under anaerobic or microaerophilic conditions, where azoreductase enzymes catalyze the breaking of the azo linkage. ijcmas.commdpi.com This initial step results in the formation of aromatic amines, which are typically colorless but can be more toxic than the parent dye molecule. ijcmas.com For instance, studies on the bacterial degradation of Disperse Red 78 by Providencia rettgeri strain HSL1 showed significant decolorization (98%) within 36 hours. unsysdigital.comresearchgate.net This process was associated with the induction of azoreductase and NADH-DCIP reductase activities. unsysdigital.comresearchgate.net The subsequent degradation of the resulting aromatic amines usually proceeds under aerobic conditions, where these intermediates can be mineralized into less toxic substances. mdpi.com
Fungal degradation, particularly by white-rot fungi, utilizes extracellular ligninolytic enzymes such as lignin (B12514952) peroxidase, manganese peroxidase, and laccase. biotechnologia-journal.orgrroij.com These enzymes have a non-specific oxidative mechanism, enabling them to degrade a wide range of complex aromatic compounds, including disperse dyes. scbt.comresearchgate.netresearchgate.net For example, brown rot fungi like Daedalea dickinsii have been shown to effectively degrade Disperse Red S3B, with degradation efficiency linked to the activity of lignin peroxidase. researchgate.netresearchgate.net
While specific metabolite identification for this compound is not extensively documented in the reviewed literature, the degradation pathway for the closely related Disperse Red 1 has been investigated. The initial step involves the cleavage of the azo bond. researchgate.net Further degradation by microbial consortia can lead to the formation of various intermediates. researchgate.net
Table 1: Microbial Degradation of Disperse Dyes and Associated Enzymes
| Dye | Microorganism(s) | Key Enzymes Involved | Degradation Efficiency | Reference(s) |
| Disperse Red 78 | Providencia rettgeri strain HSL1 | Azoreductase, NADH-DCIP Reductase | 98% decolorization in 36h | unsysdigital.comresearchgate.net |
| Disperse Red S3B | Daedalea dickinsii IEBL-1 | Lignin Peroxidase | 80% degradation in 7 days | researchgate.netresearchgate.net |
| Disperse Red 1 | Bacterial Consortium | Azoreductase | 80% discoloration in 60h | researchgate.net |
| Disperse Red F3B | Enterococcus faecalis | Not specified | High decolorization | ijcmas.com |
Mammalian Metabolism and Detoxification Processes
In mammalian systems, the metabolism of ingested azo dyes like this compound primarily begins in the gastrointestinal tract. The anaerobic environment of the lower gut is conducive to the reductive cleavage of the azo bond by intestinal microflora. mst.dknih.gov This process is catalyzed by bacterial azoreductases, leading to the formation of constituent aromatic amines. mdpi.comresearchgate.net These amines can then be absorbed through the intestine into the bloodstream. mst.dk
Following absorption, these aromatic amines undergo further biotransformation, primarily in the liver. mst.dkresearchgate.net The liver possesses its own azoreductase enzymes, located in both the cytosol and microsomes, which can also contribute to the cleavage of any absorbed parent dye. europa.eu The major detoxification pathways for the resulting aromatic amines include:
Ring Hydroxylation: This is a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes. The introduction of hydroxyl groups increases the water solubility of the compounds, facilitating their excretion. mst.dk
Conjugation: This is a phase II metabolic process where the hydroxylated metabolites, or the amines themselves, are conjugated with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). mst.dk These conjugation reactions, particularly glucuronide conjugation, significantly increase the polarity of the metabolites, making them readily excretable in urine and bile. mst.dk
N-acetylation: This is another important phase II pathway for aromatic amines. europa.eu
It is important to note that while these pathways are primarily for detoxification, the metabolic activation of aromatic amines can also occur. N-oxidation, catalyzed by cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4), can lead to the formation of N-hydroxylarylamines. researchgate.neteuropa.eu These reactive metabolites can be further converted into highly reactive nitrenium ions, which have the potential to bind to macromolecules like DNA, leading to genotoxic effects. europa.eu
Role of Oxidative Stress in Cellular Interactions
Exposure to Disperse Red dyes has been linked to the induction of oxidative stress, which is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. researchgate.netnih.gov This oxidative stress is considered a significant mechanism contributing to the cytotoxic and genotoxic effects of these dyes. researchgate.net
The generation of ROS can occur through various mechanisms. In the context of azo dye metabolism, the metabolic activation of the dye and its aromatic amine metabolites can lead to the production of free radicals. nih.gov These reactive species can include superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). researchgate.netoaepublish.com
Once generated, ROS can interact with and damage critical cellular components:
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation. researchgate.net This process can lead to loss of membrane integrity and function. Studies have shown that exposure to disperse azo dyes can lead to increased malondialdehyde production, a marker of lipid peroxidation. researchgate.net
Protein Damage: ROS can cause oxidation of amino acid residues, leading to changes in protein structure and function. This can inactivate enzymes and disrupt cellular signaling pathways.
DNA Damage: ROS can directly damage DNA by causing strand breaks and base modifications, which can lead to mutations if not properly repaired.
Cells possess a sophisticated antioxidant defense system to counteract oxidative stress. This includes non-enzymatic antioxidants like glutathione (B108866) (GSH) and enzymatic antioxidants such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST). researchgate.netunesp.br Studies on zebrafish embryos exposed to Disperse Red 60 showed an initial increase in total glutathione levels, indicating an antioxidant response to the dye. unesp.br However, higher concentrations led to a depletion of these defenses, suggesting that the detoxification mechanism was overwhelmed. unesp.br Similarly, studies with the freshwater invertebrate Hydra attenuata exposed to Disperse Red 1 indicated that the organism activated antioxidant defenses to limit lipid peroxidation. researchgate.net The induction of cellular oxidative stress can also impair mitochondrial function, affecting cellular respiration and viability. nih.gov
Advanced Analytical and Detection Methodologies for Disperse Red 98
Chromatographic Separation Techniques
Chromatography is the cornerstone of dye analysis, providing the necessary separation of the target analyte from other dyes, additives, and environmental contaminants.
High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of disperse dyes due to their low volatility and thermal lability. The standard procedure for analyzing disperse dyes in materials like textiles is often based on methods like DIN 54231, which employs HPLC. labrulez.comlcms.cz The separation is typically achieved using reverse-phase columns, such as C18, with a mobile phase gradient.
When coupled with powerful detectors, HPLC enables both quantification and identification.
HPLC with Photodiode Array (PDA) and Mass Spectrometry (MS): This combination is particularly potent. The PDA detector scans a wide range of wavelengths, providing spectral information that aids in peak identification and purity assessment. lcms.cz The mass spectrometer provides molecular weight information and fragmentation patterns, allowing for definitive identification of the dye and its impurities. lcms.cz For instance, analyses of various disperse dyes have been successfully performed using an ACQUITY Arc system with a PDA detector and an ACQUITY QDa mass detector, which allows for the confirmation of dye identity and the detection of co-eluting impurities that might be missed by UV detection alone. lcms.cz
HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): For trace-level detection in environmental samples, HPLC coupled to a tandem mass spectrometer (e.g., a triple quadrupole) offers exceptional sensitivity and selectivity. researchgate.net This method, often preceded by a Solid-Phase Extraction (SPE) step to concentrate the analytes, can achieve limits of detection in the nanogram per liter (ng/L) range. oup.com Studies on other disperse dyes, such as Disperse Red 1, have demonstrated the use of HPLC-MS/MS for quantification in river water samples. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| LC System | ACQUITY Arc | lcms.cz |
| Column | XBridge C18, 2.1 x 150 mm, 5 µm | lcms.cz |
| Mobile Phase A | Ammonium acetate (B1210297) 10 mmol, pH 3.6 | lcms.cz |
| Mobile Phase B | Acetonitrile | lcms.cz |
| Detection | PDA (210-800 nm) and ESI-MS | lcms.cz |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
While Disperse Red 98 itself is not suitable for direct GC analysis due to its low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying its more volatile degradation or biotransformation products. nih.gov Azo dyes can be broken down into smaller aromatic amines, which are often volatile enough for GC-MS analysis.
In a typical workflow, a sample containing the dye is subjected to a degradation process (e.g., reduction or oxidation), and the resulting products are extracted with an organic solvent. The extract is then injected into the GC-MS. Research on the related Disperse Red 1 has shown that this method can identify metabolites such as 4-nitro-benzamine and 2-(ethylphenylamino)-ethanol following biotransformation. nih.gov Similarly, GC-MS analysis of Disperse Red 9 in sediment samples revealed the formation of two distinct, smaller product molecules. europa.eu
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Shimadzu GCMS model QP2010 | |
| Column | DB5-MS (30m x 0.25mm i.d., 0.25 µm film) | |
| Carrier Gas | Helium (1.0 mL/min) | |
| Injector Temp. | 220 °C | |
| Ionization | Electron Ionization (EI) at 70 eV |
Spectroscopic Characterization Methods
Spectroscopic methods are used to determine the concentration of the dye and to confirm its molecular structure by probing how the molecule interacts with electromagnetic radiation.
UV-Vis Spectroscopy for Concentration Determination
UV-Visible (UV-Vis) spectroscopy is a straightforward and robust method for quantifying the concentration of dyes in solution. The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Disperse dyes have strong chromophores, such as the azo group (-N=N-) in this compound, which absorb light intensely in the visible region of the spectrum. researchgate.net
To determine the concentration of this compound, a UV-Vis spectrum of a solution is recorded, and the absorbance is measured at its wavelength of maximum absorbance (λmax). By comparing this absorbance to a calibration curve prepared from standards of known concentration, the unknown concentration can be accurately determined. researchgate.net For related azo dyes like Disperse Red 1, the λmax is typically observed around 480-500 nm. researchgate.net UV-Vis spectroscopy is widely used for routine quality control and for monitoring dye concentrations in wastewater. researchgate.net
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Structural Elucidation
FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" by identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend). The resulting spectrum shows absorption bands at specific wavenumbers corresponding to particular functional groups. For this compound, FTIR can confirm the presence of key structural features such as N-H, O-H, C-H (aliphatic and aromatic), C=C (aromatic), and the characteristic N=N azo bond and N-O stretches from the nitro group. tandfonline.comrsc.org Analysis of a Disperse Red 1 acrylate (B77674) derivative, for example, involved recording the FTIR spectrum in the 4000–400 cm⁻¹ region and comparing it with theoretical calculations to assign the observed vibrational bands. researchgate.net
Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. It provides information about vibrational modes that are often weak or absent in the FTIR spectrum, such as symmetric non-polar bonds. For an azo dye, Raman spectroscopy is particularly useful for identifying the symmetric N=N stretching vibration. researchgate.net These two techniques, when used together, provide a comprehensive picture of the molecule's covalent bond structure. epequip.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous elucidation of molecular structures. It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environments, and which protons are adjacent to one another. For this compound, ¹H NMR would show distinct signals for the aromatic protons on the two phenyl rings, the protons of the ethyl and methyl groups, and the protons on the ethanol (B145695) side chain. tandfonline.commdpi.com
¹³C NMR: Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms in the molecule and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).
For complex molecules like dyes, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to definitively assign all proton and carbon signals and confirm the complete molecular structure. Studies on closely related Disperse Red dyes and their derivatives have utilized ¹H and ¹³C NMR to confirm their synthesized structures. researchgate.netmdpi.com
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become an indispensable tool for the analysis of synthetic dyes. When coupled with chromatographic separation, it provides a high degree of certainty in identification and quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier method for the trace analysis of disperse dyes. lcms.czoup.com This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of a tandem mass spectrometer, typically a triple quadrupole (QqQ) instrument. labrulez.com The standard procedure for analyzing disperse dyes in consumer products is often based on methods like DIN 54231, which employs HPLC with MS detection. labrulez.comlcms.cz
The process generally involves extracting the dye from a sample matrix, such as textile fibers or environmental water, using a suitable solvent like methanol (B129727) or chlorobenzene. lcms.czresearchgate.net For complex samples or when very low detection limits are required, a solid-phase extraction (SPE) step is often employed to concentrate the analyte and remove interfering substances before injection into the LC-MS/MS system. oup.comunesp.br
In the mass spectrometer, analytes are typically ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). labrulez.com The system operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the target dye is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high specificity minimizes matrix effects and allows for reliable quantification at very low concentrations. labrulez.com For instance, LC-MS/MS methods have been developed to screen for and quantify dozens of synthetic dyes simultaneously, with limits of quantification (LOQ) often in the low nanogram-per-milliliter (ng/mL) or parts-per-billion range. lcms.cz
Table 1: Example LC-MS/MS Parameters for Disperse Dye Analysis This table is illustrative of typical conditions and may not be specific to this compound.
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm) | lcms.cz |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile, often with a formic acid modifier. | oup.com |
| Flow Rate | 0.5 - 0.6 mL/min | oup.comlabrulez.com |
| Injection Volume | 5 - 40 µL | oup.comlabrulez.com |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching | labrulez.com |
| Source Temperature | 150 °C | labrulez.com |
| Desolvation Temp. | 500 °C | labrulez.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | labrulez.com |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-resolution mass spectrometry (HRMS), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, is a powerful tool for identifying unknown compounds, such as the metabolites of this compound that may form during biodegradation or other transformation processes. nih.govoaepublish.com Unlike triple quadrupole instruments that target known analytes, HRMS instruments measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm). epa.gov This allows for the determination of the elemental composition of an unknown ion, which is a critical first step in its identification. oaepublish.com
In a typical workflow for metabolite identification, a sample is analyzed by LC-HRMS. The resulting data contains accurate masses for all ionizable compounds present. nih.gov By comparing the full-scan chromatograms of a control sample and a sample that has undergone transformation (e.g., incubation with bacteria), new peaks corresponding to potential metabolites can be pinpointed. unesp.br
Once a potential metabolite ion is detected, its elemental composition is calculated from its accurate mass. Further structural information is obtained through MS/MS fragmentation experiments. The fragmentation pattern of the unknown metabolite is analyzed and compared with known chemical structures or databases to propose a final structure. unesp.br This approach has been successfully used to identify the transformation products of other azo dyes, such as Disperse Red 73 and Disperse Red 167, where metabolites like 4-nitroaniline (B120555) and 2-chloro-4-nitroaniline (B86195) were identified after biotransformation by Escherichia coli. unesp.br
Electrochemical and Sensor-Based Detection Systems
Electrochemical sensors offer a compelling alternative to chromatography-based methods for dye detection, providing rapid, cost-effective, and portable analysis. mdpi.commdpi.com These systems work by measuring the change in an electrical signal (such as current or potential) that occurs when the target analyte interacts with an electrode surface. mdpi.com The intrinsic redox properties of azo dyes like this compound make them suitable for electrochemical detection. mdpi.com
The core of an electrochemical sensor is the working electrode. While unmodified electrodes like glassy carbon electrodes (GCE) can be used, their performance is often enhanced by modification with various materials to improve sensitivity and selectivity. acs.org Nanomaterials are frequently used for this purpose due to their unique properties. acs.org
Common modification strategies include:
Carbon Nanomaterials: Materials like carbon nanotubes (CNTs) and graphene oxide (GO) are used to increase the electrode's surface area and enhance electron transfer rates, leading to amplified signals. mdpi.com
Metal Nanoparticles: Gold (Au) or silver (Ag) nanoparticles can be deposited on the electrode surface to catalyze the electrochemical reaction of the dye, improving detection limits. acs.org
Polymers: Electropolymerized films or molecularly imprinted polymers (MIPs) can be created on the electrode. MIPs are particularly interesting as they are synthesized with a "molecular template" of the target analyte, creating specific recognition sites that impart high selectivity to the sensor. isabelpividori.net
Detection is typically performed using voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV). mdpi.com These methods have been applied to detect various dyes in food and water samples, achieving low detection limits, sometimes in the nanomolar (nM) range. mdpi.comacs.org While specific sensors for this compound are not widely documented, the established principles and materials used for other azo dyes demonstrate the high potential for developing such a sensor. mdpi.com
Advanced Treatment and Remediation Technologies for Disperse Red 98 Contamination
Physico-Chemical Treatment Processes
Physico-chemical treatment processes are widely employed for the removal of dyes from textile effluents. These methods utilize physical forces and chemical reactions to separate or transform pollutants.
Adsorption is a surface phenomenon where dye molecules in a liquid phase adhere to the surface of a solid adsorbent. researchgate.net While activated carbon is a common adsorbent, its effectiveness for disperse dyes can be limited as the colloidal nature of these dyes can lead to pore plugging. mdpi.com Research has thus expanded to include various novel adsorbents.
Activated Carbon: Studies on adsorbents derived from biomass have shown promise. For instance, activated carbon synthesized from bamboo waste using phosphoric acid as an activating agent was used to remove Disperse Red 167. researchgate.net Analysis of the data indicated that the highest removal percentage was 90.2% under optimized conditions. researchgate.net
Novel Adsorbents: To overcome the limitations of traditional adsorbents, new materials with high surface areas and specific affinities for disperse dyes are being developed.
Surfactant-Modified Nanoparticles: Cetyltrimethylammonium bromide (CTAB) coated magnetite nanoparticles (Fe₃O₄ NPs) have been demonstrated as a highly efficient novel adsorbent for the removal of disperse dyes like Disperse Red 167. wikipedia.org This method achieved removal efficiencies greater than 95% in under 10 minutes, even at high initial dye concentrations. wikipedia.org The adsorbent showed a remarkably high capacity, reaching up to 2000 mg/g. wikipedia.org
Polymer Composites: Research on the removal of Disperse Red 9, a structurally similar monoazo dye, utilized a polypyrrole polymer composite (PPC) prepared from Casuarina wood. This novel adsorbent demonstrated a higher adsorption capacity than phosphoric acid-impregnated activated carbon (PAC) derived from the same source.
| Adsorbent | Target Dye | Removal Efficiency (%) | Key Findings | Reference |
|---|---|---|---|---|
| Bamboo-Based Activated Carbon | Disperse Red 167 | 90.2% | Adsorption was found to be spontaneous and endothermic. | researchgate.net |
| CTAB-Coated Magnetite Nanoparticles | Disperse Red 167 | >95% | Equilibrium was reached in less than 10 minutes with a very high adsorbent capacity (2000 mg/g). | wikipedia.org |
Coagulation-flocculation is a cost-effective and widely used process in textile wastewater treatment. semanticscholar.org It involves the addition of chemicals (coagulants) to destabilize colloidal particles, followed by slow mixing to promote the formation of larger flocs that can be easily separated. semanticscholar.org Common coagulants include aluminum sulfate (B86663) (Al₂(SO₄)₃) and ferric chloride (FeCl₃). researchgate.net
Research comparing the effectiveness of these coagulants on disperse red dyes has shown varied results, indicating that performance is dependent on the specific dye and operating conditions.
Ferric Chloride: In a study on removing Disperse Red 13 (DR 13), ferric chloride was found to be highly effective, removing more than 98% of the dye. researchgate.neticrc.ac.ir The optimal conditions were identified as a pH of 5 and a mixing time of 10 minutes. researchgate.nete-ijep.co.in
Aluminum Sulfate: Another study focusing on a different disperse red dye found that aluminum sulfate was more efficient than ferric chloride as a coagulant. semanticscholar.org Using a 40 mg/L dose of aluminum sulfate, over 90% color removal was achieved across a broad pH range of 4 to 8. semanticscholar.org In a study involving Acid Red 88, aluminum sulfate also showed superior performance, achieving a final transmittance of 99.8% compared to 94.8% for ferric chloride. nih.gov
A novel coagulation-flocculation formulation was tested for removing a disperse red dye, achieving 70.1% removal from a 50 mg/L solution. mdpi.com
| Coagulant | Target Dye | Removal Efficiency (%) | Optimal pH | Reference |
|---|---|---|---|---|
| Ferric Chloride (FeCl₃) | Disperse Red 13 | >98% | 5 | researchgate.neticrc.ac.ir |
| Aluminum Sulfate (Al₂(SO₄)₃) | Disperse Red Dye | >90% | 4 - 8 | semanticscholar.org |
| Novel Formulation (KOH, PVA, PAM) | Disperse Red Dye (50 mg/L) | 70.1% | Not Specified | mdpi.com |
Membrane separation processes, particularly nanofiltration (NF), have proven to be highly effective for dye removal due to their ability to reject dye molecules while allowing water and some salts to pass through. mdpi.com
Studies have demonstrated high rejection rates for disperse dyes using NF membranes.
In one study, a thin-film composite NF membrane with a molecular weight cut-off (MWCO) of 90 Daltons was evaluated for the removal of various dyes. For disperse red dye, the removal percentage ranged from 93.57% to 99.26% as the initial dye concentration increased from 5 to 100 mg/L. mdpi.com
Another research effort involved coating polyethersulfone (PES) ultrafiltration (UF) membranes with polyvinyl alcohol (PVA) to create NF membranes. uludag.edu.tr These fabricated membranes achieved a maximum dye rejection of approximately 97.7% for disperse dyes. uludag.edu.tr
The treatment of real textile effluent showed that NF membranes could achieve color rejection rates above 90%. mdpi.com
Ultrafiltration (UF) alone is generally not effective for removing dissolved dyes but can be used as a pre-treatment step to remove suspended solids and colloidal matter, which improves the performance and longevity of subsequent NF or reverse osmosis (RO) membranes. mdpi.com
Coagulation-Flocculation Techniques
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and mineralize recalcitrant organic pollutants into simpler, less harmful compounds like CO₂, water, and inorganic ions. mdpi.comgnest.org
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. researchgate.net The efficiency of this process is significantly enhanced by the application of UV or visible light, a variation known as the photo-Fenton process. nih.gov
Several studies have demonstrated the high efficiency of Fenton and photo-Fenton processes for the degradation of disperse red dyes.
Disperse Red 1 (DR1): A study on the photo-Fenton degradation of DR1 reported 98% removal of the initial dye concentration after a 45-minute treatment. nih.gov The process also achieved 55% mineralization, as measured by the reduction in Total Organic Carbon (TOC). nih.gov
Disperse Red 17: The decolorization of Disperse Red 17 was studied using both Fenton and photo-Fenton methods. A maximum removal efficiency of 98% was observed with the photo-Fenton process (ferrous ions and UV radiation) after 60 minutes of reaction time. researchgate.net
Disperse Red 354: A comparative study of four different AOPs found the photo-Fenton process to be the most effective for degrading Disperse Red 354. mdpi.com It achieved a color removal of 85% and a Chemical Oxygen Demand (COD) removal of over 90% in just 10 minutes. mdpi.com
Disperse Red 277: An oxalic acid-assisted photo-Fenton process using magnetic Fe₃O₄ nanoparticles led to the complete removal of Disperse Red 277 within 180 minutes under visible light. e-ijep.co.inuni.lu
| Process | Target Dye | Removal Efficiency (%) | Reaction Time | Mineralization (COD/TOC Removal) | Reference |
|---|---|---|---|---|---|
| Photo-Fenton | Disperse Red 1 | 98% | 45 min | 55% (TOC) | nih.gov |
| Photo-Fenton | Disperse Red 17 | 98% | 60 min | Not Specified | researchgate.net |
| Photo-Fenton | Disperse Red 354 | 85% (Color) | 10 min | >90% (COD) | mdpi.com |
| Oxalic Acid-Assisted Photo-Fenton | Disperse Red 277 | 100% | 180 min | Complete mineralization observed | e-ijep.co.inuni.lu |
Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down complex organic molecules. nih.gov The process can be made more efficient by using a catalyst (catalytic ozonation), which promotes the decomposition of ozone to form even more reactive hydroxyl radicals. scielo.org.mxalfa-chemistry.com
Ozonation: Studies show that ozonation is highly effective for color removal but may be less efficient for complete mineralization (COD reduction). In a comparative study, ozonation of Disperse Red 354 achieved a decolorization rate comparable to a UV/H₂O₂ process after 30 minutes, but its COD removal rate was lower than that of Fenton-based processes. mdpi.com Research on the ozonation of various disperse dyes found that COD reduction was most effective under alkaline conditions (pH 10-12), achieving removals between 61% and 77% after 120 minutes. nih.gov In another application, ozonation was used for the afterclearing of disperse-dyed polyester (B1180765), achieving dyebath decolorization ratios of up to 67% in just 3 minutes. nih.gov
Catalytic Ozonation: The addition of a catalyst can significantly enhance degradation efficiency. A study on the removal of Disperse Yellow-42 compared sole ozonation with catalytic ozonation using iron-loaded zeolites. scielo.org.mx The results showed that the catalyst increased the decolorization efficiency from 30% to 73% after 30 minutes of treatment. scielo.org.mx The enhanced performance is attributed to the catalyst providing active sites that accelerate the generation of hydroxyl radicals. alfa-chemistry.comnih.gov
| Process | Target Dye | Efficiency | Key Findings | Reference |
|---|---|---|---|---|
| Ozonation | Disperse Red 354 | Effective color removal, lower COD removal vs. Fenton | Decolorization rate was comparable to UV/H₂O₂. | mdpi.com |
| Ozonation | Disperse Violet 93 | 61.05% COD Removal | Optimal performance at alkaline pH (10-12). | nih.gov |
| Catalytic Ozonation (Fe-Zeolite) | Disperse Yellow-42 | 73% Decolorization | Efficiency increased from 30% (ozonation alone) to 73% with catalyst. | scielo.org.mx |
Photocatalytic Degradation (e.g., TiO2-based systems)
Photocatalytic degradation has emerged as a promising advanced oxidation process for the removal of recalcitrant organic pollutants, including disperse dyes. This process typically utilizes semiconductor photocatalysts, with titanium dioxide (TiO2) being one of the most widely studied due to its low cost, chemical stability, and high photocatalytic activity. iwaponline.com
When TiO2 is irradiated with UV light, it generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances. nih.gov The effectiveness of TiO2-based photocatalysis for the degradation of disperse dyes is influenced by several factors, including catalyst loading, pH, initial dye concentration, and the presence of oxidizing agents.
Studies have shown that the efficiency of photocatalytic degradation of azo dyes increases with the amount of TiO2, although an optimal concentration exists beyond which the efficiency may decrease due to light scattering effects. iwaponline.comnih.gov For instance, research on similar disperse dyes demonstrated that increasing the TiO2 concentration from 0.5 g/L to 2 g/L significantly enhanced dye degradation from approximately 75% to 90%. mdpi.com The pH of the solution also plays a critical role. Acidic conditions are often more favorable for the degradation of anionic dyes, as the positively charged TiO2 surface at low pH facilitates the adsorption of negatively charged dye molecules. nih.govmdpi.com One study found that the best degradation conditions for a disperse red dye were at pH 4. mdpi.com
The addition of other oxidizing agents like hydrogen peroxide (H2O2) can further enhance the degradation rate by increasing the formation of hydroxyl radicals. nih.govnih.gov The table below summarizes the influence of various parameters on the photocatalytic degradation of disperse dyes using TiO2.
| Parameter | Effect on Degradation | Optimal Condition (Example) | Citation |
| TiO2 Concentration | Increases up to an optimal point, then may decrease. | 2 g/L | mdpi.com |
| pH | Acidic pH is generally more effective for anionic dyes. | pH 4 | mdpi.com |
| Initial Dye Concentration | Higher concentrations can decrease degradation efficiency. | 50 mg/L | mdpi.com |
| Additives (e.g., H2O2) | Can enhance degradation by increasing hydroxyl radical formation. | 3 × 10−3 mol·L−1 | nih.gov |
Electrochemical Oxidation for Disperse Red 98 Degradation
Electrochemical oxidation is another powerful advanced oxidation process for treating wastewater containing persistent organic pollutants like this compound. This method involves the generation of strong oxidizing agents, primarily hydroxyl radicals, on the surface of an anode, which then degrade the organic molecules. researchgate.net
The process can occur through direct oxidation, where the pollutant is adsorbed onto the anode surface and destroyed by electron transfer, or indirect oxidation, where electro-generated species like active chlorine (in the presence of chloride ions), ozone, and hydrogen peroxide mediate the oxidation in the bulk solution. researchgate.netiwaponline.com
The efficiency of electrochemical oxidation is dependent on several operational parameters, including the anode material, pH, current density, and the presence of supporting electrolytes. Different anode materials exhibit varying electrocatalytic activity and stability. For example, Ti/Pt-Ir anodes have been shown to be highly effective, achieving 79% COD removal and 90% color removal in 40 minutes of electrolysis at an acidic pH. researchgate.net In another study, the electrochemical treatment of Disperse Red 167 using a Cu/Al alloy galvanic cell resulted in 99% dye removal. mdpi.com
The pH of the solution significantly influences the process. Acidic conditions are often preferred as they can favor the generation of hydroxyl radicals and prevent the formation of unwanted byproducts. researchgate.netiwaponline.com The presence of electrolytes like NaCl can enhance the process through the formation of active chlorine species, which are potent oxidizing agents. iwaponline.com
| Parameter | Optimal Condition (Example) | Degradation Efficiency (Example) | Citation |
| Anode Material | Ti/Pt-Ir | 90% color removal | researchgate.net |
| pH | 3 | 98% decolorization (Cationic Red X-GRL) | iwaponline.com |
| Electrolyte (NaCl) | 2.5 g/L | 67% COD removal (Cationic Red X-GRL) | iwaponline.com |
| Voltage | 20 V | - | iwaponline.com |
Biological Treatment Systems
Biological treatment methods offer an environmentally friendly and cost-effective alternative for the remediation of dye-contaminated wastewater. These systems utilize the metabolic activities of microorganisms to break down and decolorize dyes.
Aerobic and Anaerobic Biodegradation Reactors
The biodegradation of azo dyes like this compound is often most effective using a combination of anaerobic and aerobic processes. ijcmas.com Under anaerobic conditions, the azo bond (–N=N–), which is responsible for the dye's color, is reductively cleaved by microbial enzymes, leading to the formation of colorless aromatic amines. ijcmas.com However, these amines can be toxic and require further degradation.
The subsequent aerobic stage is crucial for the mineralization of these aromatic amines into less harmful compounds like carbon dioxide and water through the action of non-specific enzymes that facilitate ring cleavage. ijcmas.com
Several studies have demonstrated the high efficiency of sequential anaerobic/aerobic reactor systems. For instance, a study using a rhizosphere bacterial consortium in a double-chamber system with alternating anaerobic and aerobic cycles achieved a final decolorization of 98.47% for a disperse red dye. hspublishing.org Another study on a bacterial consortium showed 98-99% decolorization of various azo dyes under a sequential microaerophilic/aerobic process, which also prevented the accumulation of aromatic amines. nih.gov
The efficiency of these reactors is influenced by factors such as the microbial consortium used, nutrient availability (e.g., glucose), and the hydraulic retention time. hspublishing.org
Enzymatic Decolorization and Degradation
Enzymatic treatment involves the use of specific enzymes to decolorize and degrade dyes. The primary enzymes involved in the degradation of azo dyes are azoreductases, laccases, and peroxidases (like lignin (B12514952) peroxidase and manganese peroxidase). ijcmas.comtandfonline.com
Azoreductases , typically active under anaerobic or microaerophilic conditions, catalyze the reductive cleavage of the azo bond. unsysdigital.com
Laccases and peroxidases , which are oxidative enzymes, can degrade a wide range of phenolic compounds and aromatic amines produced from the initial azo bond cleavage. ijcmas.comuminho.pt Laccases, for example, work through a non-specific free-radical mechanism, which can prevent the formation of toxic aromatic amines. ijcmas.com
A co-culture system of the fungus Aspergillus sp. and the microalga Chlorella sorokiniana achieved a 98.09% decolorization rate of Disperse Red 3B, with significant lignin peroxidase and manganese peroxidase activities being key to the degradation. rsc.org Studies on laccase-containing enzyme preparations have also shown effective decolorization of various dyes, with optimal performance often observed at acidic pH values. scielo.br
Phytoremediation Strategies
Phytoremediation is a green technology that utilizes plants to remove, degrade, or stabilize contaminants from soil and water. nih.gov This approach is cost-effective and environmentally friendly. nih.gov Plants can remove dyes from water through various mechanisms, including phytoextraction (uptake and accumulation), rhizofiltration (adsorption onto roots), and phytodegradation (breakdown of pollutants by plant enzymes). nih.gov
The selection of appropriate plant species is crucial for the success of phytoremediation. nih.gov Studies have screened various plants for their ability to decolorize synthetic dyes. For example, Trachyspermum ammi was found to decolorize Methylene Blue and Congo Red with high efficiency. researchgate.net The wetland plant Juncus effusus has also been investigated for its potential to remove dyes from wastewater, with its effectiveness depending on factors like pH, contact time, and initial dye concentration. nih.govacs.org
While research on the specific phytoremediation of this compound is limited, the general principles and the success with other azo dyes suggest its potential as a viable treatment strategy.
Supercritical Fluid Extraction for Textile Decolorization
Supercritical fluid extraction (SFE) using carbon dioxide (scCO2) is an innovative and environmentally friendly technology for decolorizing textiles and treating textile wastewater. researchgate.net Supercritical CO2 is a non-polar solvent that can effectively dissolve hydrophobic disperse dyes. researchgate.netresearchgate.net
This process offers several advantages over traditional water-based dyeing and stripping processes, including the elimination of wastewater, reduced energy consumption (as no drying is needed), and the potential to recycle both the CO2 and the extracted dye. researchgate.netdiva-portal.org
The solubility of disperse dyes in scCO2 is dependent on temperature and pressure. researchgate.net By manipulating these parameters, the dye can be selectively extracted from the textile fiber and then precipitated from the supercritical fluid for collection and potential reuse. researchgate.net The efficiency of the extraction can be enhanced by adding a co-solvent, such as ethanol (B145695) or acetone, to the scCO2. researchgate.netgoogle.com
Optimization of Supercritical CO2 Parameters
The application of supercritical carbon dioxide (CO2) as a solvent in the dyeing process offers a water-free and more environmentally benign alternative to traditional aqueous dyeing methods. The efficiency of dyeing with this compound using this technology is highly dependent on the optimization of key process parameters, primarily temperature and pressure. These parameters directly influence the solubility of the dye in the supercritical fluid and its diffusion into the textile fibers.
Research into the extraction of disperse dyes, including this compound, from textiles using supercritical CO2 provides critical insights into the optimal conditions for the dyeing process itself. The principles governing the dissolution of the dye in the fluid are the same for both extraction and dyeing. For the effective extraction, and by extension, dyeing of polyester textiles like polyethylene (B3416737) terephthalate (B1205515) (PET) with this compound, specific ranges of temperature and pressure have been identified.
Optimal conditions for this process are generally found at temperatures and pressures above the critical point of CO2, which is 31°C and 73.8 bar. google.com More specifically, for processes involving this compound, a temperature range of 90°C to 130°C and a pressure range of 210 to 280 bar are considered effective. google.com Within these ranges, the density and solvating power of the supercritical CO2 are maximized for non-polar compounds like disperse dyes, facilitating their dissolution and subsequent transport into the fiber structure.
The following table summarizes the key parameters for the application of supercritical CO2 with this compound:
| Parameter | Optimal Range | Unit |
| Temperature | 90 - 130 | °C |
| Pressure | 210 - 280 | bar |
This data is based on the conditions identified for the extraction of this compound from polyester textiles, which informs the optimal parameters for the reverse process of dyeing.
It is important to note that while these ranges provide a general guideline, the ideal conditions can vary depending on the specific textile substrate, the desired shade depth, and the equipment used.
Recovery and Reuse of this compound
A significant advantage of using supercritical CO2 as a dyeing medium is the potential for the recovery and reuse of both the CO2 and the unfixed dye, including this compound. This circular approach minimizes waste and improves the economic and environmental sustainability of the dyeing process.
The recovery process is straightforward. After the dyeing cycle is complete, the pressure of the system is reduced. This causes the CO2 to transition from a supercritical fluid to a gaseous state, drastically reducing its solvating power. As a result, the dissolved this compound precipitates out of the fluid and can be collected in a separation vessel. google.com
The now gaseous CO2 can be recompressed and cooled back into a liquid or supercritical state to be used in subsequent dyeing cycles. google.com This closed-loop system for the solvent significantly reduces the environmental footprint of the dyeing operation.
The following table outlines the steps involved in the recovery and reuse of this compound from the supercritical fluid dyeing process:
| Step | Description |
| 1. Depressurization | The pressure of the supercritical CO2 containing the dissolved dye is lowered. |
| 2. Precipitation | As the CO2 transitions to a gas, the solubility of this compound decreases, causing it to precipitate out. |
| 3. Collection | The solid, unfixed this compound is collected in a separator. |
| 4. CO2 Recycling | The gaseous CO2 is recompressed for reuse in subsequent dyeing batches. |
| 5. Dye Reuse | The recovered this compound can be reintroduced into a new dyeing cycle. |
This recovery and reuse system not only conserves resources but also eliminates the effluent treatment challenges associated with conventional dyeing processes.
Computational and Theoretical Investigations of Disperse Red 98
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules like Disperse Red 98 can be understood at an electronic level. These computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecule's electronic structure and predicting its spectroscopic behavior.
Electronic Structure Analysis
The electronic structure of an azo dye like this compound is fundamental to its color and reactivity. Theoretical studies, often employing DFT, analyze the distribution of electron density and the energies of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation properties and chemical reactivity.
For similar azo dyes, DFT calculations have been used to determine the contribution of different atoms to the molecular orbitals. unesp.br This analysis helps in understanding how modifications to the molecular structure, such as the inclusion of auxochrome groups, can influence the electronic properties and, consequently, the dye's color and stability. unesp.br The azo group (–N=N–) is often a primary site for electronic transitions and potential chemical reactions. researchgate.net
Spectroscopic Property Prediction
Theoretical methods are widely used to predict the spectroscopic properties of dyes. Time-dependent DFT (TD-DFT) is a common approach for calculating the electronic absorption spectra, which are responsible for the color of the dye. dergipark.org.trresearchgate.net These calculations can predict the maximum absorption wavelength (λmax) in various solvents, providing insights into solvatochromic effects—the change in color with solvent polarity. dergipark.org.trresearchgate.net
For instance, studies on similar disperse dyes have shown that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra. dergipark.org.trresearchgate.net The calculations can also help assign the observed absorption bands to specific electronic transitions, such as the n→π* and π→π* transitions, which are characteristic of chromophores like the azo group. researchgate.net Furthermore, quantum chemical calculations can predict other spectroscopic data, including FT-IR vibrational frequencies and NMR chemical shifts, which are valuable for structural confirmation. dergipark.org.trresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques that model the interaction of a small molecule (ligand), such as this compound, with a larger molecule (receptor) or a surface. These methods provide detailed insights into binding affinities, interaction modes, and dynamic behavior at the atomic level.
Ligand-Receptor Interaction Studies
Molecular docking is employed to predict the preferred binding orientation of a ligand to a receptor, which can be an enzyme or a DNA molecule. This is particularly relevant for understanding the biological activity or toxicity of a dye. Studies on other disperse azo dyes have used docking to investigate their interactions with enzymes like azoreductase, which is involved in their biotransformation. unesp.brresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the dye and the active site of the enzyme. unesp.br
For example, research on Disperse Red 73 and 78 showed that the binding energy with the enzyme's active site could be calculated, indicating the stability of the ligand-receptor complex. unesp.br Similar in silico studies have been performed to understand the interaction of azo dyes with DNA, revealing binding modes like minor groove binding or intercalation, which are crucial for assessing genotoxic potential. researchgate.netmdpi.com
Adsorption Mechanism Modeling
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a dynamic picture of processes like the adsorption of dyes onto surfaces. In the context of textile dyeing, MD simulations can model the interaction of disperse dyes with polymer fibers like polyester (B1180765). researchgate.net
These simulations can elucidate the forces driving the adsorption process, such as van der Waals and electrostatic interactions. For instance, MD simulations have been used to study the dyeing of polyester with other disperse dyes, revealing how factors like temperature and the solvent system affect the dye's affinity for the fiber. researchgate.net Research on the adsorption of various disperse dyes onto surfaces like activated carbon has also been conducted, often employing kinetic models like pseudo-first-order, pseudo-second-order, and intra-particle diffusion models to understand the adsorption mechanism. researchgate.netijrdo.org These studies indicate that the adsorption can be a multi-step process involving both surface adsorption and diffusion into the pores of the adsorbent. researchgate.net
Predictive Toxicology and (Q)SAR Modeling
Predictive toxicology utilizes computational models, including Quantitative Structure-Activity Relationship (QSAR) models, to estimate the potential toxicity of chemicals based on their molecular structure. This approach is valuable for screening chemicals and prioritizing them for further experimental testing.
QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity, such as toxicity. researchgate.net For disperse dyes, QSAR models have been developed to predict various toxicological endpoints, including mutagenicity and ecotoxicity. researchgate.netcanada.ca These models often use 2D or 3D molecular descriptors that encode information about the molecule's topology, geometry, and electronic properties.
Due to the structural complexity of many dyes, they are sometimes considered "difficult to model" with QSARs. canada.ca In such cases, a "read-across" approach may be used, where the toxicity of a substance is inferred from structurally similar chemicals (analogues) for which experimental data are available. canada.ca Predictive models have suggested that some disperse dyes may have high toxicity, highlighting the need for careful evaluation. For instance, studies on Disperse Red 1 and Disperse Red 13 have used a combination of experimental assays and computational analysis to assess their differential toxicity, showing how small structural changes, like the addition of a chlorine atom, can significantly alter mutagenic potential and ecotoxicity. researchgate.net
Structure-Toxicity Relationships for Genotoxicity
A critical area of modern chemical safety assessment involves the use of computational models to predict the likelihood of a substance causing genetic mutations. These structure-toxicity relationship (STR) and quantitative structure-activity relationship (QSAR) models analyze a molecule's substructures to flag features associated with genotoxicity.
For many azo dyes, there is a known concern that the azo bond can be metabolically cleaved to form aromatic amines, some of which are established mutagens or carcinogens. chemicalbook.com However, specific computational studies that apply these principles to the unique structure of this compound to predict its genotoxic potential have not been published. Such an analysis would be crucial to identify any structural alerts for mutagenicity and to guide further toxicological testing.
Environmental Fate Prediction Models
The environmental journey of a commercial dye like this compound is another area where computational models offer predictive power. These models can estimate key environmental parameters such as persistence, bioaccumulation, and mobility in soil and water.
Disperse dyes, by their nature, have low water solubility, which influences their environmental distribution. chemicalbook.com Environmental fate prediction models, such as EPI Suite™, could provide estimates for properties like the octanol-water partition coefficient (LogKow), bioconcentration factor (BCF), and rates of degradation (e.g., hydrolysis, photolysis, and biodegradation). These predictions are vital for assessing the potential long-term impact of this compound on ecosystems. Nevertheless, the results of such modeling for this compound are not available in the current body of scientific literature.
The absence of these computational and theoretical investigations for this compound highlights a significant knowledge gap. While general principles of azo dye toxicology and environmental behavior exist, specific, data-driven assessments for this compound are needed to ensure its safe use and to mitigate potential environmental risks.
Regulatory Frameworks and Risk Assessment of Disperse Red 98
National and International Regulatory Status
The regulation of textile dyes, including disperse dyes, is handled by various national and international bodies to protect human health and the environment.
In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a primary legislative framework. Certain azo dyes that can release carcinogenic aromatic amines are banned. bund.de The EU also maintains a list of substances of very high concern (SVHC) and has specific regulations regarding chemicals in consumer products. bund.deeuropa.eu For instance, on precautionary grounds, Germany recommended that several disperse dyes, including Disperse Red 1, should no longer be used in textiles due to their allergenic potential. bund.de While Disperse Red 98 is not explicitly named in these public-facing warnings, its classification as an azo dye places it under the scrutiny of these regulatory principles.
In Canada , the government conducts screening assessments of substances under the Canadian Environmental Protection Act, 1999 (CEPA 1999). canada.ca Aromatic Azo and Benzidine-based Substances have been assessed as a group due to concerns about carcinogenicity and genotoxicity from potential azo bond cleavage. canada.ca The assessments consider both environmental and human health risks. canada.ca
In the United States , the Occupational Safety and Health Administration (OSHA) sets permissible exposure limits for substances in the workplace, and the Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA). nih.govscbt.com this compound is listed on the EPA's TSCA inventory, indicating it is in commerce in the US. nih.gov
Globally, the International Maritime Dangerous Goods (IMDG) Code provides guidelines for the safe transportation of hazardous materials, which may include certain dye classifications. imo.org
Environmental Risk Assessment Methodologies
Environmental risk assessment for chemicals like disperse dyes follows a structured approach to evaluate potential harm to the ecosystem. This process is guided by manuals and best practices from organizations like the Australian Department of the Environment and Energy and the US EPA. dcceew.gov.au
A key component of this assessment is the derivation of a Predicted No-Effect Concentration (PNEC), which represents the concentration of a substance below which adverse effects on the aquatic environment are not expected to occur. For example, in a study on the related compound Disperse Red 1, a long-term PNEC of 60 ng L−1 was established based on the most sensitive chronic toxicity endpoint for the aquatic organism Daphnia similis. researchgate.net The risk is then characterized by comparing the PNEC with the Predicted Environmental Concentration (PEC), which is the estimated concentration of the substance in the environment. researchgate.net
Exposure assessment models are critical tools used by regulatory agencies like the US EPA to estimate the concentration of a chemical in the environment and the potential exposure to humans and ecological receptors. epa.gov These models can range from simple screening-level tools to more complex, higher-tiered models that integrate fate, transport, and exposure pathways. epa.gov They can predict exposures over various time scales (acute to chronic) and geographical scales (local to national). epa.gov For textile dyes, models might be used to calculate exposure based on factors like the amount of dye released from a garment. For consumer exposure, a figure of 0.007 µg/cm² per day has been used to estimate skin exposure from a garment with a certain dye fastness. europa.eu For occupational settings, models like the EASE (Estimation and Assessment of Substance Exposure) model have been used to calculate dermal exposures for workers in the dye manufacturing and textile industries. europa.eu
Hazard characterization is the process of identifying the nature of adverse health effects a chemical can cause. nih.gov For azo disperse dyes, a primary concern is their potential to undergo reductive cleavage of the azo bond, which can release aromatic amines, some of which are known carcinogens. canada.ca Another significant hazard is skin sensitization, as several disperse dyes have been identified as contact allergens. scbt.com
The dose-response assessment determines the relationship between the amount of exposure to a substance and the extent of the toxic injury or disease. nih.gov This involves identifying a threshold below which no adverse effects are expected. Two common approaches are:
No-Observed-Adverse-Effect Level (NOAEL): The highest tested dose at which no statistically or biologically significant adverse effects are observed. nih.gov
Benchmark Dose (BMD) Approach: A more statistically robust method that models the dose-response data to determine a dose corresponding to a specified level of response. nih.gov
For carcinogenicity, if a substance is believed to have a non-genotoxic mechanism with a threshold, a safe level can be calculated. However, for genotoxic carcinogens, it is often assumed that no threshold exists, and risk is estimated using models like the linearized multistage model. europa.eu
Exposure Assessment Models
Occupational Exposure and Safety Considerations
In occupational settings, such as dye manufacturing and textile dyeing facilities, exposure to disperse dyes primarily occurs through inhalation of dust particles and dermal contact. scbt.comeuropa.eu Safety data sheets for similar disperse dyes provide a basis for recommended safety practices.
Key Occupational Safety Measures:
Engineering Controls: Use of local exhaust ventilation to control dust at the source is critical. chemos.de
Personal Protective Equipment (PPE): Workers should use appropriate PPE, including safety glasses with side shields or chemical goggles, protective gloves, and respirators (such as a dust mask type N95 in the US). scbt.com
Hygiene Practices: Good occupational work practice is essential. This includes washing hands with soap and water after handling, not eating, drinking, or smoking in work areas, and laundering contaminated work clothes separately. scbt.comchemos.de
Handling and Storage: Containers should be kept securely sealed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials. scbt.com It is also important to prevent the accumulation of dust, which can create a risk of dust explosion. chemos.de
Sustainable Manufacturing and Application Practices
The textile industry is increasingly focusing on sustainability, driven by regulatory pressure and consumer demand. archivemarketresearch.com For disperse dyes, this involves a shift towards greener and more efficient processes.
Sustainable Trends:
Eco-Friendly Production: Manufacturers are developing production processes with a reduced environmental footprint, including the use of less toxic raw materials. archivemarketresearch.com
Cleaner Dyeing Technologies: Research is ongoing into cleaner dyeing methods for polyester (B1180765), such as waterless dyeing techniques using media like silicone. researchgate.net The introduction of specific chemical groups (e.g., carboxylic ester) into dye molecules can make them alkali-clearable, avoiding the use of sodium hydrosulfite in the reduction clearing process and thus reducing effluent discharge. researchgate.net
Reuse and Recycling: Efforts are being made to develop dyeing processes where materials like colored polyurethane nanoparticles and filtered water can be reused for subsequent dyeing cycles, minimizing water consumption and dye residue discharge. researchgate.net
Improved Dye Characteristics: There is a focus on developing disperse dyes with high fastness properties, which reduces the amount of dye that leaches out during washing and use. researchgate.net
These sustainable practices aim to mitigate the environmental impact associated with the manufacturing and application of dyes like this compound.
Emerging Research Frontiers and Future Perspectives for Disperse Red 98
Integration with Green Chemistry Principles
The integration of green chemistry is pivotal in reshaping the lifecycle of disperse dyes. This involves developing cleaner, more efficient, and environmentally benign processes for dyeing and finishing textiles.
A significant advancement is the use of supercritical carbon dioxide (scCO₂) as a dyeing medium, which serves as an eco-friendly alternative to traditional water-intensive methods. fishersci.ie Conventional aqueous dyeing processes consume large volumes of water and require various auxiliary chemicals, leading to substantial wastewater that requires treatment. fishersci.iethermofisher.com The scCO₂ method not only eliminates water consumption but also enhances the dyeing performance on polymers due to the high affinity of azo dyes in this medium. fishersci.ie
Another green approach targets the post-dyeing wash-off process. Traditionally, this step uses agents like sodium dithionite (B78146) to remove unfixed dye, but this can create corrosive wastewater containing sulphites and sulphates. mims.com Research has shown that natural surfactants, such as those extracted from soap nuts, can be an effective and environmentally friendly alternative for the reduction clearing of dyed polyester (B1180765), showing comparable or even better fastness properties. mims.com Furthermore, developing sustainable, hydrolysis-free dyeing processes using nonaqueous mediums like liquid paraffin (B1166041) for bio-based fibers such as polylactic acid (PLA) represents a move towards the "reduce, reuse, and recycle" principle. alfa-chemistry.com
Development of Bio-based Alternatives or Safer Design Strategies
The quest for sustainability is driving research into both bio-based materials and the strategic design of safer, more effective dyes.
While direct bio-based dye alternatives that replicate the specific properties of Disperse Red 98 are still an emerging field, a key strategy involves pairing existing dyes with bio-based textiles. Polylactic acid (PLA), a compostable polymer derived from renewable resources like corn, is a sustainable alternative to petroleum-based polyethylene (B3416737) terephthalate (B1205515) (PET). alfa-chemistry.com Developing efficient dyeing processes for PLA, such as nonaqueous methods that prevent fiber degradation, is a significant step toward a more sustainable final product. alfa-chemistry.com
"Safer by design" is another critical research avenue. This involves modifying the chemical structure of azo dyes to enhance their performance and stability, which can indirectly reduce their environmental footprint. fishersci.ie Research into other disperse azo dyes has shown that adjusting the dye's molecular structure, such as the position of electron-withdrawing groups or the length of alkyl chains, can have a major impact on properties like light absorption and color fastness. fishersci.ie Creating more durable and efficient dyes reduces the amount of dye needed, minimizes waste, and decreases the frequency of re-dyeing, aligning with green chemistry goals.
Nanotechnology Applications in Remediation and Analysis
Nanotechnology offers powerful tools for both the detection and cleanup of disperse dyes in the environment, as well as for enhancing the dyeing process itself.
Remediation and Analysis Nanomaterials are being extensively studied for their potential to remove dyes from textile wastewater. sigmaaldrich.com One of the most promising materials is nanoscale zero-valent iron (nZVI). nih.gov Studies on Disperse Red 1, a similar azo dye, demonstrated that nZVI could achieve 98% color removal from water in just ten minutes. nih.gov The high reactivity and large surface area of nZVI make it effective for degrading dye molecules. nih.govnih.gov Other nanomaterials, including nano co-polymers and various metal oxides like zinc oxide (ZnO), are also being developed as effective adsorbents for dye remediation. sigmaaldrich.comwikipedia.org
For analysis, modern analytical techniques have become crucial for detecting and quantifying disperse dyes, even at trace levels. Methods like ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) provide robust, selective, and sensitive analysis of various dyes. uni.lu High-resolution mass spectrometry (HRMS) has also been instrumental in identifying and measuring azobenzene (B91143) dyes in environmental samples like house dust, shedding light on human exposure pathways. thegoodscentscompany.comsigmaaldrich.com
Process Enhancement Nanotechnology is also being applied to improve the dyeing process itself. Researchers have used ZnO nanoparticles to enhance the dyeability of polyester fabrics. wikipedia.org By pre-treating polyester with ZnO nano powder, the dyeing process with disperse dyes can be carried out at lower temperatures, saving energy and using less dyestuff. wikipedia.org Furthermore, ZnO nanoparticles can be used as a post-treatment to improve the light fastness of fabrics dyed with disperse dyes. alfa-chemistry.com
Interdisciplinary Research Collaborations for Comprehensive Understanding
Addressing the complex environmental and health questions related to this compound requires collaboration across multiple scientific disciplines. nih.gov A comprehensive understanding of a dye's lifecycle—from synthesis and application to its fate in the environment and potential toxicity—cannot be achieved from a single perspective. nih.gov
For example, ecotoxicology studies, which may involve chemists and biologists, investigate the impact of the dye on various organisms. Research on Disperse Red 1 has used the freshwater invertebrate Hydra attenuata as a model organism to assess its toxic effects and establish environmental safety thresholds. jkenterprises.com.pkamericanelements.com
Exposure science is another critical interdisciplinary field. The detection of azobenzene disperse dyes in indoor dust highlights the need for collaboration between analytical chemists, who develop methods for detection, and public health experts, who assess the risks associated with human exposure in environments like homes. thegoodscentscompany.comsigmaaldrich.com
The development of innovative dyeing technologies, such as those using supercritical fluids or novel solvents, is a joint effort of chemical engineering, materials science, and environmental science . fishersci.iealfa-chemistry.com Similarly, the study of how microorganisms can break down dyes involves microbiology and environmental engineering working together to develop bioremediation strategies. chem960.com These collaborative efforts are essential for creating a complete picture of the role and impact of this compound and for paving the way toward a more sustainable future in the textile industry.
Q & A
Q. How can researchers assess the stability of DISPERSE RED 98 under varying thermal conditions?
Stability testing should include measuring average particle size, viscosity, and surface tension after thermal exposure. Centrifugal stability can be quantified via absorbance changes at specific wavelengths (e.g., 500 nm). Additives like ethylene glycol (6–14 wt%) and glycerol improve thermal resistance, while surfactants (e.g., sodium dodecyl sulfate <0.15 wt%) should be minimized to avoid destabilization .
Q. What characterization techniques are optimal for analyzing this compound in dye formulations?
Use UV-Vis spectroscopy to monitor dye concentration (absorbance at λmax ~500 nm) and dynamic light scattering (DLS) for particle size distribution. Viscosity and surface tension measurements are critical for evaluating ink stability. Centrifugation tests (e.g., 3000 rpm for 15 minutes) can assess sedimentation behavior .
Q. How can additive formulations be optimized to enhance this compound dispersion stability?
Systematic testing of surfactant concentrations (e.g., fatty alcohol polyoxyethylene ether ≤0.2 wt%) and dispersants (e.g., polyvinylpyrrolidone-K30 <0.7 wt%) is recommended. Ethylene glycol and glycerol blends (6–14 wt%) improve freeze-thaw stability. Avoid triethanolamine (>1 wt%) to prevent aggregation .
Q. What methodologies ensure accurate quantification of this compound in complex matrices?
High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 500 nm) is reliable. Calibration curves using serial dilutions of pure dye (0.1–100 ppm) improve precision. Centrifugation (10,000 rpm) pre-treatment removes particulate interference .
Q. How can compatibility between this compound and reactive dyes be evaluated?
Conduct co-dispersion experiments with reactive dyes (e.g., Reactive Red) under controlled pH (4–6). Monitor phase separation via absorbance spectroscopy and particle size analysis. Compatibility is indicated by stable zeta potential (±30 mV) and minimal viscosity fluctuations .
Advanced Research Questions
Q. How should researchers resolve contradictions in stability data for this compound across studies?
Perform systematic reviews to identify methodological variations (e.g., surfactant types, temperature ranges). Use meta-analysis to pool data, applying fixed/random-effects models. Validate findings via controlled replication studies with standardized protocols (e.g., ISO 9001 guidelines) .
Q. What advanced techniques elucidate degradation pathways of this compound in environmental systems?
Combine LC-MS/MS for metabolite identification with quantum chemical calculations (e.g., DFT) to predict degradation intermediates. Assess photolytic degradation using xenon-arc lamps (simulated sunlight) and monitor via UV-Vis kinetics. Advanced oxidation processes (e.g., ozonation) can reveal reaction mechanisms .
Q. How can synergistic effects between this compound and co-dispersants be modeled experimentally?
Employ a Design of Experiments (DoE) approach, such as response surface methodology (RSM), to optimize surfactant-dye interactions. Variables include surfactant concentration, pH, and temperature. Analyze responses (particle size, absorbance) using ANOVA to identify significant interactions .
Q. What multi-method validation strategies ensure reproducibility in this compound research?
Cross-validate results using complementary techniques: compare HPLC quantification with spectroscopic methods (e.g., UV-Vis, fluorescence). Perform inter-laboratory studies with blinded samples to assess reproducibility. Use principal component analysis (PCA) to identify outlier data .
Q. How can long-term stability predictions for this compound be modeled computationally?
Apply Arrhenius kinetics to extrapolate thermal degradation rates from accelerated aging data (40–80°C). Machine learning models (e.g., artificial neural networks) can predict shelf-life by training on historical stability datasets (temperature, humidity, additive levels) .
Q. Methodological Notes
- Data Integrity : Ensure raw data (e.g., absorbance values, particle size distributions) are archived with metadata (experimental conditions, instrument calibration) for transparency .
- Statistical Rigor : Report effect sizes and confidence intervals rather than relying solely on p-values. Use software like R or Python for reproducible analysis .
- Ethical Compliance : Address environmental impact by characterizing dye metabolites and adhering to chemical disposal regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
